![molecular formula C12H16ClN3O B1476152 (4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 2098011-13-1](/img/structure/B1476152.png)
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
Overview
Description
The compound “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” belongs to the class of organic compounds known as phenylpiperidines . It is a compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol.
Synthesis Analysis
The synthesis of piperidone derivatives, including “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone”, involves several steps and various catalysts . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” includes a piperidine ring bound to a phenyl group . The structure of this compound can be analyzed using techniques such as X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” are complex and involve multiple steps . The influence of the substitution at the 4-position on the 2,6-pyrimidine ring has been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone” can be determined using various techniques . The compound has a molecular weight of 253.73 g/mol.
Scientific Research Applications
Synthesis and Characterization :
- Piperidine derivatives have been synthesized and characterized through various methods. For instance, Zheng Rui conducted research on the synthesis of a related compound, piperidine-4-carboxylic acid, which involved amidation, Friedel-Crafts acylation, and hydration processes (Zheng Rui, 2010).
- Similarly, Wu Feng's work on the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile highlighted the use of piperidine in complex chemical syntheses (Wu Feng, 2011).
Pharmacology and Drug Development :
- Piperidine derivatives are explored in the development of new drugs. For example, research by Naoki Tsuno and colleagues on novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for pain treatment highlights this application (Naoki Tsuno et al., 2017).
- F. Anthony Romero et al. reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), involving compounds related to piperidine (F. Anthony Romero et al., 2012).
Antimicrobial Activity :
- The antimicrobial activity of piperidine derivatives has been a subject of research. N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh synthesized new pyridine derivatives, including piperidine-based compounds, and evaluated their in vitro antimicrobial activity (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Structural and Molecular Studies :
- Studies like those by B. Lakshminarayana et al. on the crystal and molecular structure analysis of related compounds, demonstrate the importance of piperidine derivatives in structural chemistry (B. Lakshminarayana et al., 2009).
Neuroprotective Activities :
- Piperidine derivatives have also been explored for their neuroprotective activities, as shown in the work by Y. Zhong et al., where aryloxyethylamine derivatives, including piperidine, were evaluated for neuroprotective effects against glutamate-induced cell death (Y. Zhong et al., 2020).
Mechanism of Action
A series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives, which may include “(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone”, were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists . They showed an analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-2-1-10(8-15-11)12(17)16-5-3-9(7-14)4-6-16/h1-2,8-9H,3-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAWICJZZMKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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